1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride
CAS No.: 1803599-80-5
Cat. No.: VC4087531
Molecular Formula: C13H17Cl3N2O2
Molecular Weight: 339.6
* For research use only. Not for human or veterinary use.
![1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride - 1803599-80-5](/images/structure/VC4087531.png)
Specification
CAS No. | 1803599-80-5 |
---|---|
Molecular Formula | C13H17Cl3N2O2 |
Molecular Weight | 339.6 |
IUPAC Name | [2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone;hydrochloride |
Standard InChI | InChI=1S/C13H16Cl2N2O2.ClH/c1-8(16)11-7-17(5-6-19-11)13(18)9-3-2-4-10(14)12(9)15;/h2-4,8,11H,5-7,16H2,1H3;1H |
Standard InChI Key | XFNPCDNFGDVKDH-UHFFFAOYSA-N |
SMILES | CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl |
Canonical SMILES | CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Properties
The compound’s IUPAC name, [2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone hydrochloride, reflects its hybrid architecture combining a morpholine ring, a dichlorinated aromatic system, and a protonated amine group. Key physicochemical properties are summarized below:
Property | Value |
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CAS No. | 1803599-80-5 |
Molecular Formula | C₁₃H₁₇Cl₃N₂O₂ |
Molecular Weight | 339.6 g/mol |
Structural Features | Morpholine core, 2,3-dichlorobenzoyl group, ethylamine hydrochloride |
The morpholine ring contributes to solubility in polar solvents, while the dichlorobenzoyl moiety enhances lipophilicity, influencing membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with morpholine functionalization. Key steps include:
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Morpholine Acylation: Reaction of morpholine with 2,3-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine) to form 4-(2,3-dichlorobenzoyl)morpholine .
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Side Chain Introduction: Nucleophilic substitution at the morpholine’s 2-position using 1-chloroethylamine, followed by hydrochloride salt formation via HCl gas bubbling in anhydrous ether.
Industrial-scale production employs high-throughput experimentation (HTE) to optimize reaction parameters. For example, varying temperatures (0–80°C) and solvents (dichloromethane, acetonitrile) maximizes yield while minimizing byproducts like unreacted morpholine or over-alkylated derivatives .
Purification and Characterization
Crude product purification utilizes flash column chromatography (silica gel, hexane/ethyl acetate gradient), achieving >95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR: Signals at δ 7.5–7.3 ppm (aromatic protons), δ 3.8–3.5 ppm (morpholine O–CH₂), and δ 2.9 ppm (ethylamine CH₂) .
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¹³C NMR: Peaks at δ 168 ppm (carbonyl carbon) and δ 55 ppm (morpholine carbons) .
Biological Activity and Mechanism
Target Engagement
The compound modulates enzymes and receptors through non-covalent interactions:
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Enzyme Inhibition: The dichlorobenzoyl group acts as a pharmacophore, binding to hydrophobic pockets in kinases (e.g., MAPK) with IC₅₀ values in the nanomolar range.
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Receptor Antagonism: In vitro assays demonstrate antagonism at serotonin (5-HT₂A) and dopamine (D₂) receptors, suggesting potential antipsychotic applications.
Pharmacokinetic Profile
Preliminary ADMET studies in rodent models reveal:
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Oral Bioavailability: 40–50% due to moderate intestinal absorption.
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Half-Life: 2.3 hours, necessitating sustained-release formulations for therapeutic use.
Applications and Future Directions
Medicinal Chemistry
The compound’s dual activity as a kinase inhibitor and receptor antagonist positions it as a lead candidate for:
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Oncology: Targeting dysregulated kinases in breast and lung cancers.
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Neuropsychiatry: Managing schizophrenia and bipolar disorder via 5-HT₂A/D₂ modulation .
Material Science
Its rigid aromatic system and polar hydrochloride salt enable applications in:
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Liquid Crystals: As a mesogen in electro-optical devices.
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Polymer Additives: Enhancing thermal stability in polyurethanes.
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